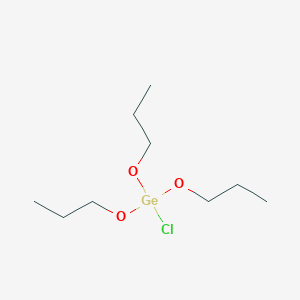
Chloro(tripropoxy)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(tripropoxy)germane is an organogermanium compound with the chemical formula GeCl(OPr)₃ It is a derivative of germane, where three propoxy groups and one chlorine atom are bonded to the germanium atom
准备方法
Synthetic Routes and Reaction Conditions
Chloro(tripropoxy)germane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with propanol in the presence of a base. The reaction typically proceeds as follows:
GeCl4+3C3H7OH→GeCl(OPr)3+3HCl
This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of automated reactors and continuous flow systems to optimize yield and efficiency. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反应分析
Types of Reactions
Chloro(tripropoxy)germane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, to form new organogermanium compounds.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide (GeO₂) or other higher oxidation state species.
Reduction Reactions: Reduction of this compound can yield germane (GeH₄) or other lower oxidation state germanium compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines are commonly used. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
Substitution: New organogermanium compounds with different functional groups.
Oxidation: Germanium dioxide (GeO₂) and other oxidized species.
Reduction: Germane (GeH₄) and other reduced germanium compounds.
科学研究应用
Chloro(tripropoxy)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a component in bioinorganic chemistry studies.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical materials, due to its unique electronic properties.
作用机制
The mechanism by which chloro(tripropoxy)germane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the germanium atom undergoes changes in its oxidation state, facilitated by the transfer of electrons.
相似化合物的比较
Chloro(tripropoxy)germane can be compared with other organogermanium compounds, such as:
Chloro(trimethoxy)germane (GeCl(OMe)₃): Similar in structure but with methoxy groups instead of propoxy groups.
Chloro(triethoxy)germane (GeCl(OEt)₃): Contains ethoxy groups instead of propoxy groups.
Tetrachlorogermane (GeCl₄): Lacks the alkoxy groups and has four chlorine atoms bonded to germanium.
The uniqueness of this compound lies in its specific combination of propoxy groups and a chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
90725-34-1 |
|---|---|
分子式 |
C9H21ClGeO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
chloro(tripropoxy)germane |
InChI |
InChI=1S/C9H21ClGeO3/c1-4-7-12-11(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
InChI 键 |
BXTHVOLJDCWHHK-UHFFFAOYSA-N |
规范 SMILES |
CCCO[Ge](OCCC)(OCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)

![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)


![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

